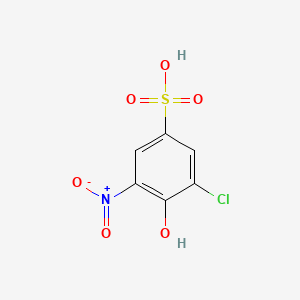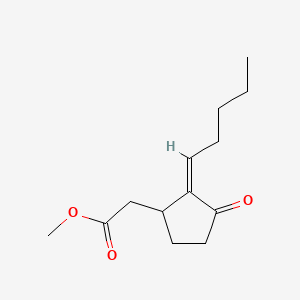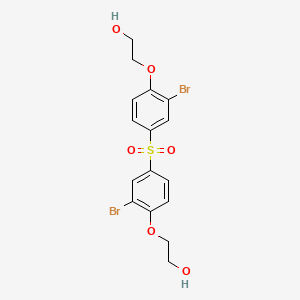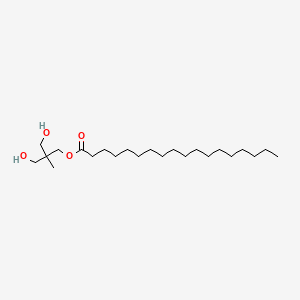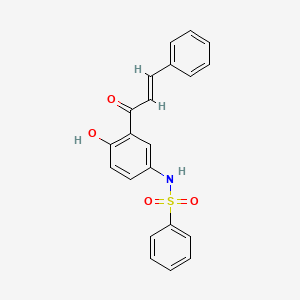![molecular formula C8H12O3 B12672128 5,6-Dihydroxybicyclo[2.2.1]heptane-2-carbaldehyde CAS No. 94277-87-9](/img/structure/B12672128.png)
5,6-Dihydroxybicyclo[2.2.1]heptane-2-carbaldehyde
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5,6-Dihydroxybicyclo[2.2.1]heptane-2-carbaldehyde is a bicyclic organic compound with the molecular formula C8H12O3. It features a unique bicyclo[2.2.1]heptane structure, which is a seven-membered ring system with two hydroxyl groups at positions 5 and 6, and an aldehyde group at position 2.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5,6-Dihydroxybicyclo[2.2.1]heptane-2-carbaldehyde typically involves the following steps:
Starting Material: The synthesis often begins with norbornene, a bicyclic hydrocarbon.
Hydroxylation: Norbornene undergoes hydroxylation to introduce hydroxyl groups at the 5 and 6 positions. This can be achieved using reagents such as osmium tetroxide (OsO4) in the presence of a co-oxidant like N-methylmorpholine N-oxide (NMO).
Industrial Production Methods
the synthetic routes mentioned above can be scaled up for industrial purposes with appropriate optimization of reaction conditions and purification processes .
Analyse Des Réactions Chimiques
Types of Reactions
5,6-Dihydroxybicyclo[2.2.1]heptane-2-carbaldehyde can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: The hydroxyl groups can participate in substitution reactions, such as esterification with acyl chlorides or alkylation with alkyl halides.
Common Reagents and Conditions
Oxidation: KMnO4, CrO3, H2SO4 (sulfuric acid)
Reduction: NaBH4, LiAlH4, ethanol
Substitution: Acyl chlorides, alkyl halides, pyridine
Major Products Formed
Oxidation: 5,6-Dihydroxybicyclo[2.2.1]heptane-2-carboxylic acid
Reduction: 5,6-Dihydroxybicyclo[2.2.1]heptane-2-methanol
Substitution: Various esters and ethers depending on the substituents used.
Applications De Recherche Scientifique
5,6-Dihydroxybicyclo[2.2.1]heptane-2-carbaldehyde has several scientific research applications:
Organic Synthesis: It serves as a building block for the synthesis of more complex organic molecules.
Medicinal Chemistry: Its unique structure makes it a potential candidate for drug development, particularly in designing molecules with specific biological activities.
Materials Science: It can be used in the synthesis of polymers and other materials with unique properties.
Biological Studies: Its derivatives can be used to study enzyme mechanisms and other biological processes.
Mécanisme D'action
The mechanism of action of 5,6-Dihydroxybicyclo[2.2.1]heptane-2-carbaldehyde depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The hydroxyl and aldehyde groups can form hydrogen bonds and other interactions with biological molecules, influencing their function and activity .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2,3-Dihydroxybicyclo[2.2.1]heptane-5-carbaldehyde
- 5,6-Dihydroxybicyclo[2.2.1]heptane-2-methanol
- 5,6-Dihydroxybicyclo[2.2.1]heptane-2-carboxylic acid
Uniqueness
5,6-Dihydroxybicyclo[2.2.1]heptane-2-carbaldehyde is unique due to the specific positioning of its functional groups, which imparts distinct chemical reactivity and potential biological activity. Its bicyclic structure also contributes to its rigidity and stability, making it a valuable compound in various research and industrial applications .
Propriétés
Numéro CAS |
94277-87-9 |
|---|---|
Formule moléculaire |
C8H12O3 |
Poids moléculaire |
156.18 g/mol |
Nom IUPAC |
5,6-dihydroxybicyclo[2.2.1]heptane-2-carbaldehyde |
InChI |
InChI=1S/C8H12O3/c9-3-5-1-4-2-6(5)8(11)7(4)10/h3-8,10-11H,1-2H2 |
Clé InChI |
UKQOUUKJEQXAPP-UHFFFAOYSA-N |
SMILES canonique |
C1C2CC(C1C=O)C(C2O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


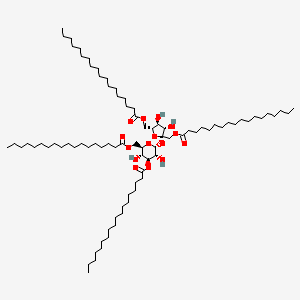

![N,N-Dibenzyl-3-methyl-2,2'-spirobi[2H-1-benzopyran]-7-amine](/img/structure/B12672056.png)
